molecular formula C16H13BO2 B591705 4-(2-Naphthyl)phenylboronic acid CAS No. 918655-03-5

4-(2-Naphthyl)phenylboronic acid

Cat. No.: B591705
CAS No.: 918655-03-5
M. Wt: 248.088
InChI Key: ICQAKBYFBIWELX-UHFFFAOYSA-N
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Description

4-(2-Naphthyl)phenylboronic acid, also known as (4-naphthalen-2-ylphenyl)boronic acid, is a compound with the molecular formula C16H13BO2 . It has a molecular weight of 248.1 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a boron atom bonded to two hydroxyl groups and a phenyl ring, which is further bonded to a naphthyl group . The exact mass and monoisotopic mass of the compound are both 248.1008598 g/mol .


Chemical Reactions Analysis

Boronic acids, including this compound, are known for their role in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, and involve the coupling of a boronic acid with a halide or pseudohalide under palladium catalysis .


Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It has a density of 1.2±0.1 g/cm³ . The compound has a topological polar surface area of 40.5 Ų .

Scientific Research Applications

Synthesis and Chemical Analysis

4-(2-Naphthyl)phenylboronic acid plays a significant role in the synthesis and chemical analysis of complex organic compounds. For instance, its derivatives, such as benzoxaboroles, have garnered attention for their unique structural properties and wide applications, including serving as building blocks in organic synthesis, displaying biological activity, and undergoing clinical trials. Benzoxaboroles, related to phenylboronic acids, showcase the adaptability of this compound derivatives in creating molecular receptors for sugars and glycoconjugates due to their ability to bind hydroxyl compounds (Adamczyk-Woźniak et al., 2009).

Environmental and Health Sciences

In environmental and health sciences, the research on naphthenic acids, closely related to the structural realm of this compound, sheds light on the toxicity and degradation mechanisms of these compounds in oil sands process waters. This research is crucial for developing methods to mitigate the environmental impact of naphthenic acids through biodegradation, ozonation, and other technologies, highlighting the importance of understanding the chemical behavior of related compounds like this compound in environmental contexts (Kannel & Gan, 2012).

Analytical Method Development

This compound is crucial in developing analytical methods for detecting and quantifying naphthenic acids in environmental samples. The complexity of naphthenic acids, often found in crude oil and oil sands process-affected water, poses significant challenges for analysis. Research focuses on designing standard methods for semi-quantification using mass spectrometry, taking into account factors like extraction method, analysis instrumentation, and choice of calibration standards. This research underlines the importance of this compound and its derivatives in advancing analytical techniques for environmental monitoring (Kovalchik et al., 2017).

Drug Development and Biosensors

The derivatives of this compound, particularly benzoxaboroles and phenylboronic acids, have found applications in drug development and as components of biosensors. Their ability to form stable complexes with various biological molecules makes them valuable in designing pH- and sugar-sensitive systems for targeted drug delivery and glucose sensing. This area of research exemplifies the potential of this compound derivatives in creating innovative solutions for healthcare applications (Sato et al., 2011).

Safety and Hazards

4-(2-Naphthyl)phenylboronic acid may cause skin and eye irritation . It is recommended to avoid dust formation, inhalation, and contact with skin, eyes, and clothing . In case of contact, rinse thoroughly with water .

Future Directions

Boronic acids, including 4-(2-Naphthyl)phenylboronic acid, have found use in a variety of applications due to their ability to form reversible covalent bonds with diols . They are used in the design of sensors, in drug delivery systems, and in organic synthesis . Future research may continue to explore these and other applications.

Mechanism of Action

Target of Action

4-(2-Naphthyl)phenylboronic acid is an organoboron compound that primarily targets molecules with hydroxyl or catechol structures . It can form boronic ester bonds with these targets, and can also interact with electron-rich groups such as amines and imidazoles through boron-nitrogen coordination .

Mode of Action

The compound acts as an electron-deficient group, enabling it to interact with electron-rich targets . It forms boronic ester bonds with hydroxyl or catechol structures, and can also interact with electron-rich groups such as amines and imidazoles through boron-nitrogen coordination . This interaction can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of its targets. As a boronic acid, it is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

Like other boronic acids, it is expected to have good stability and be readily prepared .

Result of Action

The result of the action of this compound depends on the specific context of its use. In organic synthesis, it can facilitate the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions . The compound’s ability to interact with electron-rich groups can also lead to changes in the structure and function of these groups .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions . Additionally, the compound’s interactions with electron-rich groups can be influenced by factors such as pH and the presence of other competing groups .

Properties

IUPAC Name

(4-naphthalen-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQAKBYFBIWELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670208
Record name [4-(Naphthalen-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918655-03-5
Record name [4-(Naphthalen-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Naphthyl)phenylboronic Acid
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Synthesis routes and methods I

Procedure details

Under an argon gas atmosphere, a mixture of 50.0 g (177 mmol) of 2(4-bromophenyl) naphthalene and 500 mL of dehydrated THF was cooled down to −60 degrees C., and added with 136 mL (212 mmol) of hexane solution of 1.56M n-butyllithium in drops while being stirred. Then, the reaction mixture was stirred for one hour at −60 degrees C. 99.6 g (529 mmol) of triisopropyl borate was dropped into the reaction solution at −60 degrees C. Subsequently, the reaction mixture was warmed up to room temperature, and stirred for 18 hours. The reaction mixture was further added with solution of hydrochloric acid to be stirred for one hour at room temperature. After the reaction, the reaction mixture was further added with toluene, so that aqueous phase thereof was eliminated. After organic phase thereof was dried with magnesium sulfate, the solvent was distilled away under reduced pressure. By crystallizing the obtained solid by toluene, 33.6 g of 4-(2-naphthyl) phenylboronic acid was obtained at an yield of 84%.
Quantity
50 g
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reactant
Reaction Step One
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500 mL
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solvent
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136 mL
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99.6 g
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Synthesis routes and methods II

Procedure details

Under an argon gas atmosphere, a mixture of 50.0 g (177 mmol) of 2(4-bromophenyl)naphthalene and 500 mL of dehydrated THF was cooled down to minus 60 degree C. Then, 136 ml (212 mmol) of hexane solution of 1.56M n-butyllithium was dropped into the mixture while the mixture was being stirred. The reaction mixture was further stirred at minus 60 degrees for 1 hour. 99.6 g (529 mmol) of triisopropylborate was dropped into the reaction mixture at minus 60 degrees C. Subsequently, the reaction mixture was warmed up to room temperature, and stirred for 18 hours. The reaction mixture was added with aqueous solution of hydrochloric acid and stirred at room temperature for 1 hour. After the reaction, the reaction mixture was added with toluene, and aqueous phase thereof was eliminated. Then, organic phase thereof was dried with magnesium sulfate, and the solvent was distilled away under reduced pressure. By recrystallizing the obtained solid by toluene, 33.6 g of 4-(2-naphthyl)phenylboronic acid was obtained at an yield of 84%.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
136 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
99.6 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Five

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